REACTION_SMILES
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[CH3:1][OH:2].[CH3:20][C:21]#[N:22].[CH3:3][NH2:4].[Cl:5][c:6]1[s:7][c:8]([CH2:11][NH:12][C:13]([S:14][CH3:15])=[N:16][N+:17](=[O:18])[O-:19])[cH:9][n:10]1>>[CH3:3][NH:4][C:13]([NH:12][CH2:11][c:8]1[s:7][c:6]([Cl:5])[n:10][cH:9]1)=[N:16][N+:17](=[O:18])[O-:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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CSC(=N[N+](=O)[O-])NCc1cnc(Cl)s1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC(=N[N+](=O)[O-])NCc1cnc(Cl)s1
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Name
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Type
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product
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Smiles
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CNC(=N[N+](=O)[O-])NCc1cnc(Cl)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |